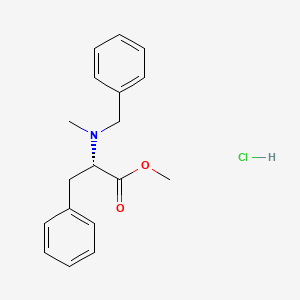

Bzl,ME-L-phe-ome hcl

Description

Significance of Protected Amino Acid Methyl Esters in Peptide and Organic Synthesis Research

Protected amino acid methyl esters are of paramount importance in both peptide and non-peptide synthetic chemistry. The protection of the amino and carboxyl groups prevents unwanted side reactions during chemical transformations. mdpi.com The methyl esterification of the carboxylic acid is a common strategy to shield this functional group, enhancing the solubility of the amino acid derivative in organic solvents and preventing its participation in undesired reactions. ias.ac.inchemimpex.com This protection is crucial for the stepwise and controlled formation of amide bonds in peptide synthesis. mdpi.com Beyond peptide synthesis, these protected amino acids serve as versatile intermediates in the synthesis of a wide array of organic molecules, including alkaloids, enzyme inhibitors, and chiral ligands for asymmetric catalysis. chemimpex.comchemimpex.com

Role of L-Phenylalanine Derivatives as Chiral Building Blocks in Complex Molecular Architectures

L-Phenylalanine, with its inherent chirality and aromatic side chain, is a valuable precursor for the synthesis of complex, stereochemically defined molecules. nih.gov Its derivatives are widely used as chiral building blocks, introducing a specific three-dimensional arrangement into the target molecule, which is often essential for its biological function. britannica.com The phenyl group can be further functionalized, and the stereocenter can direct the stereochemical outcome of subsequent reactions. This has led to the use of L-phenylalanine derivatives in the synthesis of various biologically active compounds, including peptide-based drugs and small molecule therapeutics. chemimpex.comresearchgate.net The ability of these derivatives to serve as chiral auxiliaries makes them particularly useful in asymmetric synthesis, guiding the formation of new stereocenters with high selectivity. britannica.com

Historical Context of N-Alkylated and Esterified Amino Acids in Academic Synthesis Methodologies

The journey of peptide chemistry began over a century ago with the pioneering work of Emil Fischer, who first proposed that amino acids in proteins are linked by what he termed "peptide bonds". ias.ac.innih.govbritannica.comresearchgate.netnobelprize.org Fischer's synthesis of a dipeptide, glycylglycine, in 1901 marked a significant milestone in the field. ias.ac.innih.govresearchgate.net The subsequent development of protecting group chemistry was a critical advancement. The introduction of the benzyloxycarbonyl (Cbz) group by Bergmann and Zervas in the 1930s provided a reliable method for the temporary protection of the amino group, enabling the controlled synthesis of longer peptides. nih.gov

The concept of N-alkylation, particularly N-methylation, of amino acids has been recognized for its ability to impart unique properties to peptides, such as increased metabolic stability, enhanced membrane permeability, and conformational rigidity. nih.govacs.orgresearchgate.net Historically, the synthesis of N-alkylated amino acids presented challenges, often requiring harsh conditions. nih.gov Early methods involved reductive amination or direct alkylation, which could sometimes lead to racemization or over-alkylation. nih.govnih.gov The development of milder and more selective methods, such as the use of specific activating groups and catalytic approaches, has made the synthesis of N-alkylated amino acids more accessible for their incorporation into complex molecules. nih.govnih.gov Esterification of the carboxylic acid, often to a methyl or benzyl (B1604629) ester, has been a long-standing strategy to protect this functionality during synthesis. mdpi.com

Overview of Research Paradigms Utilizing N-Benzyl-N-methyl-L-phenylalanine Methyl Ester Hydrochloride and Related Structures

N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride is a highly functionalized amino acid derivative that finds utility in various research areas. Its structure combines the features of N-benzylation, N-methylation, and C-terminal methyl esterification, making it a valuable tool in medicinal chemistry and organic synthesis.

This compound serves as a key building block in the synthesis of peptide-based therapeutics and enzyme inhibitors. chemimpex.com The presence of the N-benzyl and N-methyl groups can enhance the biological activity and pharmacokinetic properties of the resulting peptides. nih.gov For instance, N-methylation is a known strategy to improve the oral bioavailability and in vivo half-life of peptide drugs. nih.gov Research has indicated the potential of N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride in the development of novel compounds with anti-cancer or anti-inflammatory properties. chemimpex.com

In the field of neuroscience, this derivative and structurally similar compounds are employed in studies investigating neurotransmitter systems. chemimpex.comchemimpex.com The phenylalanine backbone is a precursor to several neurotransmitters, and modifications to its structure can be used to probe receptor interactions and enzymatic pathways in the brain. chemimpex.com

Furthermore, the chiral nature of N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride makes it a valuable chiral auxiliary in asymmetric synthesis. britannica.com It can be used to control the stereochemistry of newly formed chiral centers in the synthesis of enantiomerically pure compounds, which is of utmost importance in the pharmaceutical industry. researchgate.net For example, related N-protected phenylalanine derivatives have been utilized in the stereoselective synthesis of heterocyclic compounds like pyrrolidines. clockss.orgmdpi.com

A study on the synthesis of the natural product Preussin, a pyrrolidine (B122466) alkaloid, utilized a derivative of L-phenylalanine methyl ester to construct the chiral backbone of the molecule. clockss.org While not the exact title compound, this research highlights the utility of such protected phenylalanine derivatives in the stereocontrolled synthesis of complex natural products.

The combination of the benzyl and methyl groups on the nitrogen atom provides a unique steric and electronic environment. The benzyl group offers significant steric bulk, which can influence the conformational preferences of molecules it is incorporated into, while the methyl group can fine-tune these properties. This balance of features makes N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride a specialized and powerful tool for chemists exploring the synthesis of novel and complex molecular structures.

Compound Data Tables

Table 1: Properties of N-Benzyl-N-methyl-L-phenylalanine Methyl Ester Hydrochloride

| Property | Value | Reference |

| Synonyms | Bzl,ME-L-phe-ome hcl, Bzl-N-Me-L-Phe-OMe·HCl | chemimpex.com |

| CAS Number | 1948241-07-3 | chemimpex.com |

| Molecular Formula | C18H21NO2·HCl | chemimpex.com |

| Molecular Weight | 319.8 g/mol | chemimpex.com |

| Appearance | White crystalline powder | chemimpex.com |

| Melting Point | 135-141 °C | chemimpex.com |

| Optical Rotation | [α]D20 = +39 ± 2º (c = 1, MeOH) | chemimpex.com |

| Purity | ≥ 99% (HPLC) | chemimpex.com |

| Storage Conditions | 0-8 °C | chemimpex.com |

Table 2: Comparison with Related L-Phenylalanine Derivatives

| Compound Name | Key Structural Differences | Noted Applications | Reference |

| N-Benzyl-L-phenylalanine methyl ester hydrochloride | Lacks the N-methyl group | Building block for peptides, used in neuroscience research and as a chiral catalyst. | ias.ac.inchemimpex.com |

| L-Phenylalanine methyl ester hydrochloride | Lacks both N-benzyl and N-methyl groups | Intermediate in pharmaceutical synthesis, used in studies on amino acid metabolism. | nih.gov |

| N-Benzoyl-L-phenylalanine methyl ester | Has an N-benzoyl group instead of N-benzyl and N-methyl | Used in synthetic organic chemistry. | mdpi.com |

| N-Benzyl-D-phenylalanine methyl ester hydrochloride | D-enantiomer | Building block for pharmaceuticals, particularly those targeting neurological disorders. | researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-[benzyl(methyl)amino]-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2.ClH/c1-19(14-16-11-7-4-8-12-16)17(18(20)21-2)13-15-9-5-3-6-10-15;/h3-12,17H,13-14H2,1-2H3;1H/t17-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFWRCLCLFQZCV-LMOVPXPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Innovations for N Benzyl N Methyl L Phenylalanine Methyl Ester Hydrochloride

Direct Esterification and N-Alkylation Approaches in Amino Acid Functionalization Research

The synthesis of N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride would typically commence with the esterification of L-phenylalanine to its methyl ester. A common and straightforward method for this transformation is the Fischer-Speier esterification, which involves treating the amino acid with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride. This reaction not only yields the desired methyl ester but also conveniently produces the hydrochloride salt of the amino group, which can serve as a starting point for subsequent N-alkylation steps.

Following esterification, the introduction of the N-benzyl and N-methyl groups can be approached in a stepwise or, in some cases, a one-pot manner. Direct N-alkylation of the resulting L-phenylalanine methyl ester hydrochloride can be achieved using alkylating agents like benzyl (B1604629) bromide and a methylating agent such as dimethyl sulfate (B86663) or methyl iodide. This process typically requires a base to neutralize the hydrochloride salt and deprotonate the amino group, rendering it nucleophilic. The choice of base and reaction conditions is crucial to minimize side reactions and prevent racemization.

Reductive amination represents an alternative and often milder approach to N-alkylation. For instance, N-benzylation can be accomplished by reacting L-phenylalanine methyl ester with benzaldehyde (B42025) to form a Schiff base (imine), which is then reduced in situ with a reducing agent like sodium borohydride. Subsequent N-methylation could then be carried out, for example, by reductive amination with formaldehyde (B43269) and a suitable reducing agent. The order of these alkylation steps can be varied, and the specific choice of reagents and conditions would need to be optimized to maximize the yield of the desired N,N-disubstituted product.

Stereoselective Synthesis of N-Benzyl-N-methyl-L-phenylalanine Methyl Ester Hydrochloride

A paramount challenge in the synthesis of this compound is the preservation of the stereochemical integrity at the alpha-carbon. The introduction of substituents on the nitrogen atom can increase the susceptibility of the alpha-proton to abstraction, which can lead to racemization, particularly under basic conditions.

Chiral Auxiliary and Asymmetric Synthesis Research Methodologies

To ensure high stereoselectivity, chiral auxiliaries are often employed in asymmetric synthesis. rsc.org These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. In the context of synthesizing N-benzyl-N-methyl-L-phenylalanine, a chiral auxiliary could be introduced early in the synthetic sequence to guide the alkylation steps. For instance, a chiral auxiliary could be attached to the carboxyl group of a protected glycine (B1666218) derivative, followed by the asymmetric introduction of the benzyl side chain of phenylalanine, and subsequent N-alkylation. However, this approach is more complex than direct functionalization of L-phenylalanine and is typically reserved for the synthesis of non-proteinogenic amino acids. A more direct application might involve the use of a chiral phase-transfer catalyst to mediate the N-alkylation reactions on the L-phenylalanine methyl ester, thereby influencing the stereochemical environment without covalent attachment of an auxiliary.

Enantiomeric Purity Maintenance and Assessment in Synthetic Routes

Throughout the synthesis, it is imperative to monitor and maintain the enantiomeric purity of the intermediates and the final product. The choice of reagents, solvents, and temperature for both the esterification and N-alkylation steps must be carefully selected to minimize racemization. For example, milder bases and lower reaction temperatures are generally preferred during N-alkylation.

The enantiomeric excess (e.e.) of the final product and key intermediates is typically determined using chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Other methods for assessing enantiomeric purity include the use of chiral derivatizing agents, which convert the enantiomers into diastereomers that can be distinguished by standard chromatographic or spectroscopic techniques.

Protecting Group Chemistry Research Relevant to N-Benzyl-N-methyl-L-phenylalanine Methyl Ester Hydrochloride

Protecting group chemistry is fundamental to the synthesis of complex organic molecules like N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride, ensuring that specific functional groups react in a controlled manner.

Strategies for N-Terminal Protection and Deprotection in Complex Syntheses

In a stepwise synthesis of the target compound, the nitrogen atom of L-phenylalanine methyl ester might first be mono-alkylated (e.g., benzylated). To ensure selective mono-alkylation and prevent over-alkylation, a temporary protecting group could be employed on the nitrogen, which is then removed to allow for the second alkylation. However, for a direct N,N-dialkylation, this is less of a concern.

More relevant is the choice of protecting groups if this amino acid derivative were to be used in peptide synthesis. In such a scenario, the N-benzyl and N-methyl groups are considered permanent, and a temporary protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), would be required on the nitrogen for stepwise peptide elongation. The stability of the N-benzyl and N-methyl groups to the deprotection conditions of these temporary groups would be a key consideration.

Carboxyl Group Esterification Methods and Cleavage in Research Contexts

As previously mentioned, the methyl ester serves as a protecting group for the carboxyl function of L-phenylalanine. This is typically stable under the conditions required for N-alkylation. Should the free carboxylic acid be desired as the final product, the methyl ester can be cleaved. Saponification, using a base such as lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent, is a common method for ester hydrolysis. However, care must be taken as basic conditions can promote racemization.

Acid-catalyzed hydrolysis is an alternative method for ester cleavage. Additionally, more specialized reagents can be employed for mild and selective ester deprotection. For instance, bis(tributyltin) oxide has been shown to efficiently and chemoselectively cleave methyl esters of N-protected amino acids in aprotic solvents. rsc.org The choice of cleavage method would depend on the stability of the N-benzyl and N-methyl groups to the reaction conditions.

Catalytic Methods and Reaction Condition Optimization for Efficient Synthesis of N-Benzyl-N-methyl-L-phenylalanine Methyl Ester Hydrochloride

The efficient synthesis of N-substituted amino acid esters like N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride is a focal point of research due to their significance as building blocks in the creation of bioactive molecules and pharmaceuticals. chemimpex.comchemimpex.com Traditional synthetic routes often suffer from drawbacks such as poor selectivity and the generation of stoichiometric salt waste. nih.gov Consequently, modern research has shifted towards catalytic methods that offer improved atom economy, stereochemical control, and environmental compatibility.

Transition metal catalysis has emerged as a powerful tool for the N-alkylation of amino acids and their esters, providing a more sustainable alternative to classical methods. researchgate.net Ruthenium-based catalysts, in particular, have demonstrated high efficiency in the direct N-alkylation of α-amino acid esters with alcohols. nih.govnih.gov This "borrowing hydrogen" methodology is atom-economic, as the only byproduct is water. nih.gov A key advantage of this approach is the ability to perform the reaction under base-free conditions, which is crucial for preserving the stereochemical integrity of the chiral α-carbon in amino acid esters, a common challenge in base-mediated reactions. nih.gov

For the synthesis of a tertiary amine like N-Benzyl-N-methyl-L-phenylalanine methyl ester, a stepwise approach using transition metal catalysis would be employed. First, mono-N-alkylation of L-phenylalanine methyl ester with benzyl alcohol could be achieved, followed by a second N-alkylation with a methyl source. Optimization of catalyst loading, temperature, and reaction time is critical to maximize the yield of the desired product while minimizing side reactions such as transesterification. nih.gov

Table 1: Comparison of Catalytic Systems for N-Alkylation of Amino Acid Esters

| Catalyst System | Substrates | Key Advantages | Potential Challenges |

|---|---|---|---|

| Ruthenium-based | α-amino acid esters, alcohols | High atom economy, base-free conditions, retention of stereochemistry nih.govnih.gov | Catalyst cost and removal, potential for side reactions like transesterification nih.gov |

| Iridium-based | α-amino esters, alcohols | Applicable to free base and hydrochloride salts of amines researchgate.net | Precious metal catalyst, optimization required to control selectivity |

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.nettandfonline.commdpi.com The application of microwave irradiation to the synthesis of amino acid esters and their derivatives is particularly effective due to the high polarity of the reactants, which allows for efficient energy absorption and rapid heating. scirp.org

In the context of synthesizing N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride, MAOS can be applied to both the esterification of L-phenylalanine and the subsequent N-alkylation steps. nih.gov For instance, the esterification of unprotected amino acids can be achieved in a one-pot, solventless protocol under microwave irradiation with an acid catalyst. nih.gov This approach significantly reduces reaction times and simplifies work-up procedures. researchgate.net

Similarly, the N-alkylation steps can be accelerated under microwave conditions. The rapid and uniform heating provided by microwaves can enhance reaction rates and improve selectivity, potentially reducing the formation of byproducts. mdpi.com The optimization of microwave power, temperature, and irradiation time is crucial for achieving the desired outcome.

Table 2: Effect of Microwave Irradiation on Amino Acid Esterification

| Reaction | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Esterification of L-leucine with n-butanol | Conventional Oil Bath | Several hours | Lower | scirp.org |

| Esterification of L-leucine with n-butanol | Microwave Irradiation | 20 minutes | Higher | scirp.orgnih.gov |

| Esterification of N-protected amino acids | Conventional Heating | - | - | researchgate.net |

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste and the use of hazardous substances. acsgcipr.org Solvent-free, or neat, reaction conditions are highly desirable as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal.

The synthesis of N-substituted amino acid esters can be adapted to solvent-free conditions, particularly in conjunction with techniques like microwave irradiation or ball milling. tandfonline.comnih.gov For example, the asymmetric alkylation of glycine Schiff bases has been successfully performed in a ball mill in the absence of a solvent, demonstrating the feasibility of mechanochemistry for these transformations. nih.gov

Another environmentally conscious approach is the use of biocatalysis. Enzymes such as phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the amination of cinnamic acid derivatives to produce phenylalanine analogues. frontiersin.org While direct enzymatic synthesis of N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride may be complex, biocatalytic methods can be employed for the synthesis of the L-phenylalanine precursor in a more sustainable manner.

The direct N-alkylation of amino acids with alcohols, catalyzed by transition metals, is also considered a green transformation as it produces water as the only byproduct and can utilize renewable starting materials. researchgate.net

Scale-Up Considerations for Laboratory to Research Pilot-Scale Synthesis of N-Benzyl-N-methyl-L-phenylalanine Methyl Ester Hydrochloride

Transitioning a synthetic procedure from the laboratory bench to a research pilot-scale introduces a new set of challenges that must be carefully addressed to ensure safety, efficiency, and reproducibility. gappeptides.com Key considerations include reaction kinetics, heat and mass transfer, equipment selection, and process control.

For the synthesis of N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride, several factors are critical for successful scale-up:

Reaction Homogeneity and Mixing: Ensuring efficient mixing becomes more challenging in larger reactors. For heterogeneous reactions, such as those involving solid catalysts or reagents, adequate agitation is crucial to maintain consistent reaction rates. gappeptides.com

Heat Management: Exothermic or endothermic reactions that are easily managed on a small scale can pose significant safety risks at a larger scale. patsnap.com Proper reactor design with efficient heat exchange systems is necessary to control the reaction temperature and prevent thermal runaways.

Reagent Addition and Stoichiometry: The rate and method of reagent addition can significantly impact the reaction outcome. Controlled addition using pumps may be required to maintain optimal concentrations and minimize side reactions. patsnap.com

Work-up and Purification: Procedures that are straightforward in the lab, such as extractions and chromatography, can be cumbersome and resource-intensive on a larger scale. Developing efficient and scalable purification methods, such as crystallization or distillation, is essential.

Safety and Environmental Impact: A thorough hazard analysis of all reagents, intermediates, and products is necessary. researchgate.net Waste management strategies must be implemented to handle byproducts and solvent waste in an environmentally responsible manner. patsnap.com

When scaling up microwave-assisted syntheses, the penetration depth of microwaves into the reaction mixture becomes a limiting factor. scirp.org This necessitates the use of specialized flow reactors or thin-film reactors to ensure uniform irradiation and efficient heating. scirp.org

Table 3: Key Parameters for Scale-Up of Chemical Syntheses

| Parameter | Laboratory Scale | Research Pilot-Scale | Considerations for N-Benzyl-N-methyl-L-phenylalanine Methyl Ester Hydrochloride Synthesis |

|---|---|---|---|

| Reaction Volume | Milliliters to Liters | Liters to Hundreds of Liters | Changes in surface area-to-volume ratio affect heat transfer. |

| Mixing | Magnetic stirrers | Mechanical agitators | Ensure homogeneity, especially if using solid catalysts or bases. gappeptides.com |

| Heat Transfer | Heating mantles, oil baths | Jacketed reactors, heat exchangers | Critical for controlling exothermic N-alkylation steps. patsnap.com |

| Process Control | Manual | Automated systems (e.g., pH, temperature probes) | Important for maintaining optimal reaction conditions and ensuring safety. |

| Purification | Flash chromatography, simple extraction | Crystallization, distillation, preparative HPLC | Develop a scalable and cost-effective purification strategy. |

Advanced Spectroscopic and Structural Elucidation Research of N Benzyl N Methyl L Phenylalanine Methyl Ester Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride, one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to confirm its identity and determine its conformation.

The ¹H and ¹³C NMR spectra provide definitive confirmation of the successful synthesis of the N-benzyl, N-methyl derivative of L-phenylalanine methyl ester.

Proton (¹H) NMR: The ¹H NMR spectrum displays characteristic signals for each distinct proton environment within the molecule. Partial reported data, supplemented with expected chemical shifts based on analogous structures, confirms the presence of all key functional groups. vulcanchem.com In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of both the phenylalanine side chain and the N-benzyl group appear as a complex multiplet in the range of δ 7.25–7.32 ppm. vulcanchem.com The methyl ester group gives rise to a sharp singlet at approximately δ 3.72 ppm. vulcanchem.com The alpha-proton (α-CH) on the chiral center is expected to be a quartet around δ 4.65 ppm. vulcanchem.com Other key signals, predicted from related compounds, include the N-methyl group as a singlet, the diastereotopic protons of the N-benzyl methylene (B1212753) group as two doublets, and the diastereotopic protons of the phenylalanine side-chain (β-CH₂) as a multiplet.

Carbon (¹³C) NMR: The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms. While specific experimental data is not widely published, predicted chemical shifts, based on data from similar compounds like L-phenylalanine methyl ester hydrochloride, allow for a confident assignment of the carbon skeleton. hepvs.ch The carbonyl carbon of the methyl ester is the most deshielded, appearing around δ 170-172 ppm. The aromatic carbons of the two phenyl rings resonate in the typical δ 126–138 ppm region. Other key resonances include the α-carbon, the N-methyl carbon, the N-benzyl methylene carbon, the β-carbon of the phenylalanine side chain, and the methoxy (B1213986) carbon of the ester group.

Table 1: Predicted ¹H and ¹³C NMR Data for N-Benzyl-N-methyl-L-phenylalanine Methyl Ester in CDCl₃ Note: This table combines partially reported data with predicted values based on chemical structure and data from analogous compounds. The hydrochloride form may cause shifts in experimental values.

| Assignment | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ ppm) |

|---|---|---|---|

| N-CH₃ | ~2.4 - 2.6 | s | ~35 - 38 |

| β-CH₂ | ~3.0 - 3.3 | m | ~38 - 40 |

| O-CH₃ | 3.72 vulcanchem.com | s | ~52 - 53 |

| N-CH₂ (benzyl) | ~3.8 - 4.1 | d, d (AB system) | ~55 - 58 |

| α-CH | 4.65 vulcanchem.com | q | ~64 - 67 |

| Aromatic CH (10H) | 7.25 - 7.32 vulcanchem.com | m | ~126 - 130 |

| Aromatic C (quaternary) | - | - | ~135 - 138 |

| C=O (ester) | - | - | ~170 - 172 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for probing the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride, a key correlation would be observed between the α-CH proton and the protons of the adjacent β-CH₂ group, confirming the core phenylalanine fragment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons to their directly attached carbons. It allows for the definitive assignment of each carbon atom that bears protons by correlating the signals in the ¹H and ¹³C spectra. For instance, the signal at δ 4.65 ppm in the proton spectrum would correlate with the carbon signal at δ ~64-67 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) ¹H-¹³C couplings, which is crucial for piecing together the molecular skeleton. Key expected correlations include:

The N-methyl protons (N-CH₃) to the α-carbon and the N-benzyl methylene carbon.

The methyl ester protons (O-CH₃) to the ester carbonyl carbon (C=O).

The benzylic protons (N-CH₂) to the α-carbon and the aromatic carbons of the N-benzyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for determining the molecule's preferred conformation in solution. Expected spatial correlations might include those between the N-benzyl methylene protons and the N-methyl protons, as well as between the α-proton and the aromatic protons of the phenylalanine side chain.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula of the compound. For N-Benzyl-N-methyl-L-phenylalanine methyl ester (free base, formula C₁₈H₂₁NO₂), the calculated monoisotopic mass of the protonated molecule, [M+H]⁺, is 284.16450. An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would provide unambiguous verification of the compound's elemental composition. This technique is superior to low-resolution MS for confirming the identity of a newly synthesized compound.

Table 2: HRMS Data for the Protonated Free Base of the Target Compound

| Ion | Elemental Formula | Calculated Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₈H₂₂NO₂⁺ | 284.16450 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like amino acid derivatives without causing significant fragmentation. In the context of synthesizing N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride, ESI-MS is an invaluable tool for real-time reaction monitoring. vulcanchem.com By taking small aliquots from the reaction mixture, a chemist can quickly obtain a mass spectrum. The appearance of a peak corresponding to the mass of the desired product (e.g., m/z 284.16 for the protonated free base) and the disappearance of peaks from starting materials allows for the efficient tracking of the reaction's progress towards completion.

X-Ray Crystallography for Definitive Solid-State Structural Determination of N-Benzyl-N-methyl-L-phenylalanine Methyl Ester Hydrochloride

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique can provide exact bond lengths, bond angles, and the absolute stereochemistry of the chiral center.

For N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride, obtaining a single crystal suitable for X-ray diffraction analysis would provide ultimate proof of its structure. The resulting data would include the unit cell parameters (dimensions and angles), the space group, and the precise coordinates of each atom in the crystal lattice. This information would unambiguously confirm the L-configuration at the α-carbon and reveal the preferred conformation of the N-benzyl and N-methyl groups relative to the rest of the molecule in the solid state. While the compound is known to be a white crystalline powder with a melting point of 135-141 °C, a published single-crystal X-ray structure is not currently available in the public domain. chemimpex.comclockss.orgntu.ac.uk

Table 3: List of Mentioned Compounds

| Abbreviation/Trivial Name | Systematic Name |

|---|---|

| Bzl,ME-L-phe-ome hcl | N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride |

| L-phenylalanine methyl ester hydrochloride | (S)-methyl 2-amino-3-phenylpropanoate hydrochloride |

| N-acetyl-L-phenylalanine methyl ester | (S)-methyl 2-acetamido-3-phenylpropanoate |

Crystal Lattice Analysis and Intermolecular Interactions

Absolute Configuration Assignment and Stereochemical Confirmation

The absolute configuration of chiral molecules like N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride is a critical aspect of their chemical identity. The "L" designation in its name indicates a specific stereochemistry at the α-carbon, which is derived from the natural amino acid L-phenylalanine.

Various methods are employed to confirm the absolute configuration of such compounds. One common approach involves the use of chiral derivatizing agents. For example, a method using phenylglycine methyl ester (PGME) has been developed to determine the absolute configurations of N,N-dimethyl amino acids through liquid chromatography-mass spectrometry. biomolther.org Another technique involves the condensation of the amino acid derivative with L- and D-phenylalanine methyl ester hydrochloride to form diastereomeric diketopiperazines. The absolute configuration can then be determined by analyzing the ¹H-NMR spectra of these diastereomers. clockss.org

For N-Cinnamoyl-L-phenylalanine methyl ester, the absolute configuration was assigned based on the known configuration of the starting material, L-phenylalanine methyl ester hydrochloride. researchgate.net This reliance on the stereochemistry of the precursor is a common practice in synthetic chemistry, provided the reaction conditions are not expected to cause racemization. The optical rotation of the final compound, a measurable physical property, further serves to confirm its stereochemical purity. chemimpex.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For compounds related to N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride, IR spectra provide characteristic absorption bands. For example, in the IR spectrum of free phenylalanine, the NH2 symmetric stretching is observed around 3344 cm⁻¹. researchgate.net In metal complexes of phenylalanine, the characteristic bands for the ν(NH2) vibrations are found in the region of 3290-3248 cm⁻¹. researchgate.net

The IR spectrum of L-phenylalanine methyl ester hydrochloride would be expected to show characteristic peaks for the amine group (N-H stretching), the ester carbonyl group (C=O stretching), and the aromatic rings (C-H and C=C stretching). The hydrochloride form would also influence the position of the amine-related peaks.

Computational Chemistry and Theoretical Studies on N Benzyl N Methyl L Phenylalanine Methyl Ester Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules. For derivatives of phenylalanine, DFT calculations are instrumental in elucidating reaction mechanisms and understanding conformational preferences.

Research on the N-protection of L-phenylalanine has utilized DFT to model reaction pathways. For instance, in the context of the Clauson-Kaas reaction for pyrrole (B145914) protection, DFT calculations with models incorporating water and the amino acid's own functional groups have been used to determine the energy barriers for various steps, including nucleophilic attack, dehydration, and cyclization. rsc.org These studies have highlighted the role of intramolecular catalysis, for example, by the carboxylic acid moiety, in facilitating the reaction. rsc.org When the carboxylic acid is esterified, as in L-phenylalanine methyl ester, the reaction mechanism and its energy profile are altered, a phenomenon that can be precisely modeled using DFT. rsc.org

Furthermore, DFT is employed to understand the non-covalent interactions that govern the conformational behavior of phenylalanine esters. Theoretical calculations, often at the B3LYP level of theory, can analyze the interplay between steric and hyperconjugative interactions that dictate the molecule's preferred shape in different solvents. usp.br For N-acylated phenylalanine derivatives, DFT has been used to refine molecular geometries and confirm structures determined by spectral methods. researchgate.net

In the broader context of drug design, DFT calculations are integral to understanding inhibitor-enzyme interactions. For example, studies on phenylalanine derivatives as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) use DFT to model the binding modes and interaction energies of the ligands. researchgate.net These calculations can provide insights into the electronic properties that enhance binding affinity.

A theoretical study on the fragmentation behavior of phenylalanine under electrospray ionization (ESI) conditions also showcases the predictive power of DFT. By calculating the energetics of different fragmentation pathways, it is possible to predict the resulting mass spectrum, which is invaluable for structural elucidation. uantwerpen.be

| Application of DFT | Investigated Aspect | Example from Phenylalanine Derivatives |

| Reaction Mechanisms | Energy barriers and role of catalysts | Modeling the N-pyrrole protection of L-phenylalanine and its methyl ester. rsc.org |

| Electronic Structure | Intramolecular interactions, conformational stability | Analysis of steric and hyperconjugative effects in phenylalanine methyl ester. usp.br |

| Structural Confirmation | Optimization of molecular geometry | Refinement of the structure of N-(p-nitrobenzoyl)-L-phenylalanine. researchgate.net |

| Mass Spectrometry | Prediction of fragmentation pathways | Elucidation of ESI fragmentation routes for phenylalanine. uantwerpen.be |

Molecular Mechanics and Dynamics Simulations for Conformational Landscape Exploration

Understanding the three-dimensional structure and flexibility of a molecule is crucial for predicting its biological activity and chemical reactivity. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the primary computational tools for exploring the vast conformational landscape of flexible molecules like N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride.

The conformational preferences of phenylalanine derivatives are often dictated by a complex interplay of non-covalent interactions, including hydrogen bonds, NH-π, CH-π, OH-π, and π-π stacking. researchgate.net Computational studies on L-phenylalanine and its various ionic and dimeric forms have identified numerous stable conformers on the potential energy surface. researchgate.net For phenylalanine methyl ester, theoretical calculations combined with experimental data have shown that the conformational equilibrium is governed by a balance of steric and hyperconjugative interactions, with solvent effects being less dominant. usp.br

The introduction of an N-methyl group significantly impacts the conformational preferences of peptides. researchgate.net Studies on model dipeptides have shown that N-methylation in homochiral sequences strongly favors a βVI-folded conformation, which includes a cis amide bond. researchgate.net This contrasts with heterochiral sequences, which tend to retain a βII-folded conformation with a trans amide bond. researchgate.net These conformational shifts induced by N-methylation are critical for the design of peptides with specific secondary structures and biological functions.

MD simulations provide a dynamic picture of molecular behavior over time. In a study of a chemotactic tripeptide analogue containing a phenylalanine methyl ester, MD simulations were used to support NMR findings that a folded β-turn conformation is preferred in solution. nih.gov These simulations can reveal the stability of certain conformations and the transitions between them, offering insights that are not accessible from static models.

| Computational Method | Focus of Study | Key Findings for Phenylalanine Derivatives |

| Molecular Mechanics / First Principles | Identification of stable conformers | Dozens of minimum energy structures exist for phenylalanine and its dimers, stabilized by various non-covalent interactions. researchgate.net |

| Theoretical Calculations (MM/DFT) | Conformational equilibrium | The conformational isomerism of phenylalanine methyl ester is primarily ruled by steric and hyperconjugative effects. usp.br |

| Conformational Energy Calculations | Impact of N-methylation | N-methylation in dipeptides can induce a shift towards folded conformations with cis amide bonds. researchgate.net |

| Molecular Dynamics (MD) | Preferred solution-phase conformation | Supported the existence of a stable β-turn conformation in a modified tripeptide containing Phe-OMe. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Advanced Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride, QSAR can be a powerful tool for designing new analogues with enhanced or specific activities.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. These techniques have been applied to series of phenylalanine derivatives to understand the structural requirements for inhibiting various enzymes. For instance, in the development of tryptophan hydroxylase-1 (TPH1) inhibitors, a 3D-QSAR model was built using a pharmacophore-guided alignment of 32 substituted phenylalanine derivatives. nih.gov This model helped to clarify the relationship between the steric and electrostatic fields of the molecules and their inhibitory activity, providing a roadmap for designing more potent inhibitors. nih.gov

Similarly, 3D-QSAR and molecular docking studies have been conducted on β-phenylalanine derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target in diabetes treatment. researchgate.net By aligning a set of 73 inhibitors based on their docking poses, CoMFA and CoMSIA models were generated that could predict the activity of new compounds. researchgate.net Such models are invaluable in the early stages of drug discovery for prioritizing which derivatives to synthesize and test.

QSAR models can be built using a variety of molecular descriptors. In a study designing potential inhibitors for the SARS-CoV-2 PLpro enzyme, a QSAR equation was formulated using both physicochemical and Free-Wilson descriptors. mdpi.com The model indicated that the presence of an aromatic ring and a basic nitrogen atom was crucial for high activity, features that are present in N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride. mdpi.com This suggests that such a scaffold could be a promising starting point for developing antivirals.

| QSAR Application | Target | Key Structural Insights from Phenylalanine Derivatives |

| 3D-QSAR (CoMFA/CoMSIA) | TPH1 Inhibition | Identification of key steric and electrostatic features for binding. nih.gov |

| 3D-QSAR with Docking | DPP-IV Inhibition | Correlation of molecular fields with inhibitory activity to guide design. researchgate.net |

| QSAR with Physicochemical Descriptors | SARS-CoV-2 PLpro Inhibition | Importance of aromatic rings and basic nitrogen atoms for activity. mdpi.com |

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, have proven to be highly effective in predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. royalsocietypublishing.org For a molecule like N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride, these predictions can aid in structure verification and in understanding how electronic structure influences spectral properties.

Studies have demonstrated a strong correlation between experimentally measured and quantum chemically predicted ¹³C NMR chemical shifts for phenylalanine and tyrosine residues in peptides and proteins. illinois.edu By employing methods like the self-consistent reaction field continuum model, it is possible to achieve high accuracy (root-mean-square deviation of ~1.6 ppm) in predicting the chemical shifts of the aromatic Cγ carbon. illinois.edu These calculations reveal that the shifts are sensitive to local electrostatic fields. illinois.edu

The combination of MD simulations to generate structural ensembles and subsequent QM calculations on these structures can provide even more accurate predictions of NMR chemical shifts (¹H, ¹³C, ¹⁵N) by accounting for conformational averaging and explicit solvent effects. acs.org This combined approach has been successfully applied to disordered proteins and correctly predicts the changes in ¹³C chemical shifts upon post-translational modifications like phosphorylation. acs.org

Theoretical calculations are also used to interpret other spectroscopic data. For N-(p-nitrobenzoyl)-L-phenylalanine, semi-empirical quantum mechanical methods were used to calculate the heat of formation and electrostatic potential, which, alongside IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry data, confirmed the proposed molecular structure. researchgate.net The predicted vibrational frequencies from such calculations can be correlated with experimental IR spectra to assign specific bands. researchgate.net

| Spectroscopic Parameter | Computational Method | Application to Phenylalanine Derivatives |

| ¹³C NMR Chemical Shifts | DFT with continuum solvent models | Accurate prediction of aromatic carbon shifts in phenylalanine residues. illinois.edu |

| ¹H, ¹³C, ¹⁵N NMR Chemical Shifts | QM/MM (MD with DFT) | Calculation of conformationally averaged chemical shifts in solution. acs.org |

| Vibrational Frequencies (IR) | Semi-empirical/DFT | Assignment of characteristic bands in the IR spectrum. researchgate.net |

| Mass Spectrum Fragments | DFT | Prediction of fragmentation patterns in ESI-MS. uantwerpen.be |

Applications of N Benzyl N Methyl L Phenylalanine Methyl Ester Hydrochloride As a Key Building Block in Advanced Organic Synthesis Research

Integration into Peptide and Peptidomimetic Synthesis Strategies

The incorporation of N-methylated amino acids into peptide chains is a widely used strategy to enhance the pharmacological properties of therapeutic peptides. N-methylation can increase metabolic stability by hindering enzymatic degradation, improve membrane permeability, and modulate conformation, which can lead to higher receptor affinity and selectivity. N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride is a valuable precursor for introducing the N-methyl-L-phenylalanine residue into peptide sequences.

Solution-Phase Peptide Coupling Methodologies

In solution-phase peptide synthesis, peptide chains are elongated in a stepwise manner in a solvent. While solid-phase synthesis is often preferred for standard peptides, solution-phase methods remain important, especially for the synthesis of short peptides, peptide fragments for convergent synthesis, and for optimizing coupling conditions.

The use of N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride in solution-phase coupling requires careful selection of coupling reagents to overcome the steric hindrance presented by the N-methyl and benzyl (B1604629) groups. capes.gov.brresearchgate.net Research has shown that phosphonium (B103445) and uronium salt-based coupling reagents, such as BOP and HBTU, are effective in promoting the formation of peptide bonds involving N-methylated amino acids. researchgate.net These reagents form highly reactive intermediates that can overcome the reduced nucleophilicity of the N-methylated amine. The general process involves the deprotection of the hydrochloride salt to the free amine, followed by coupling with an N-protected amino acid activated by a suitable coupling agent.

A typical coupling reaction in solution phase would involve the reaction of an N-protected amino acid with N-Benzyl-N-methyl-L-phenylalanine methyl ester after its neutralization, mediated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. researchgate.netosu.edu

Table 1: Common Coupling Reagents for Solution-Phase Synthesis

| Coupling Reagent | Description |

| DCC (N,N'-dicyclohexylcarbodiimide) | A widely used carbodiimide (B86325) for forming peptide bonds. |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A uronium-based reagent known for its high efficiency and low racemization. researchgate.net |

| BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) | A phosphonium-based reagent effective for sterically hindered couplings. researchgate.net |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Similar to BOP, often used for difficult couplings. |

Solid-Phase Peptide Synthesis (SPPS) for Complex Sequences

Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides. peptide.com The growing peptide chain is anchored to a solid support (resin), which simplifies the purification process as excess reagents and byproducts are washed away after each coupling and deprotection step.

The choice of coupling reagent is critical. High-activity reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are frequently used to drive the coupling of N-methylated amino acids to completion. researchgate.net The use of extended coupling times or double coupling cycles may also be necessary to achieve satisfactory yields.

Synthesis of Sterically Hindered Peptides and Derivatives Utilizing N-Benzyl-N-methyl-L-phenylalanine Methyl Ester Hydrochloride

The synthesis of peptides containing multiple N-methylated amino acids or other sterically demanding residues is a significant challenge in peptide chemistry. capes.gov.brresearchgate.net The presence of N-Benzyl-N-methyl-L-phenylalanine contributes to this steric hindrance. Research has focused on developing novel coupling reagents and strategies to facilitate the formation of these challenging peptide bonds.

Table 2: Strategies for Overcoming Steric Hindrance in Peptide Synthesis

| Strategy | Description | Reference |

| Microwave-Assisted SPPS | Utilizes microwave energy to accelerate coupling reactions of sterically hindered amino acids. | cem.com |

| High-Activity Coupling Reagents | Employs potent activating agents like HATU or HCTU to drive difficult couplings to completion. | researchgate.net |

| Novel Coupling Reagents | Development of new classes of reagents, such as 1H-benzimidazolium salts, specifically designed for hindered couplings. | capes.gov.brresearchgate.net |

| Micro-flow Synthesis | Allows for precise reaction control, enabling the use of highly reactive intermediates for efficient bond formation. | nagoya-u.ac.jp |

Chemoenzymatic Approaches to Peptide Synthesis Incorporating L-Phenylalanine Derivatives

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis. While direct enzymatic incorporation of N-benzyl-N-methyl-L-phenylalanine is not commonly reported, enzymes play a crucial role in the synthesis of various L-phenylalanine derivatives that can be precursors or analogues. nih.govnih.govresearchgate.netresearchgate.net

For example, phenylalanine ammonia (B1221849) lyases (PALs) can be used to synthesize a variety of L-phenylalanine derivatives from corresponding cinnamic acids. nih.govresearchgate.net These derivatives can then be chemically modified to introduce the N-benzyl and N-methyl groups. Acylases are another class of enzymes that can be used for the kinetic resolution of racemic N-acetylated amino acids, providing access to the enantiomerically pure L-form which can then be further functionalized. acs.org This chemoenzymatic approach offers a green and efficient alternative for the preparation of chiral building blocks.

Chiral Building Block in the Synthesis of Natural Products and Analogues

The stereochemically defined structure of N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride makes it a valuable chiral pool starting material for the total synthesis of natural products and their analogues. Its inherent chirality is transferred to the target molecule, avoiding the need for asymmetric synthesis steps.

Precursor in Cyclodepsipeptide Synthesis Research

Cyclodepsipeptides are a class of cyclic peptides containing at least one ester bond in the backbone, in addition to amide bonds. researchgate.net Many cyclodepsipeptides exhibit potent biological activities and are therefore attractive targets for synthetic chemists. The synthesis of these complex macrocycles often involves a combination of solution-phase and solid-phase techniques. researchgate.net

N-methylated amino acids are common constituents of naturally occurring cyclodepsipeptides, contributing to their conformational rigidity and biological activity. mdpi.com In the synthesis of cyclodepsipeptide analogues, N-Benzyl-N-methyl-L-phenylalanine can be incorporated into the linear precursor. The synthesis of the linear depsipeptide is often carried out using a sequential coupling approach. nih.gov Following the assembly of the linear chain, a macrolactamization or macrolactonization step is performed to form the cyclic structure. The choice of the cyclization site is a critical strategic decision in the synthesis. nih.gov The presence of the N-methyl group can influence the preferred conformation of the linear precursor, potentially pre-organizing it for an efficient cyclization.

Intermediate in Morpholine (B109124) Derivatives Synthesis Research

The chiral morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride serves as a strategic starting material for the enantioselective synthesis of substituted morpholines. The inherent chirality of the L-phenylalanine backbone is transferred to the final morpholine ring system, ensuring stereochemical purity, which is often crucial for biological efficacy.

A common synthetic strategy begins with the reduction of the methyl ester group of the phenylalanine derivative to a primary alcohol. This transformation yields a chiral N-benzyl-N-methyl-amino alcohol, a key precursor for cyclization. This intermediate can then undergo intramolecular cyclization reactions to form the morpholine ring. For instance, a copper-promoted oxyamination of an alkene derived from a phenylalanine precursor has been shown to produce aminomethyl-functionalized morpholines with high yield and diastereoselectivity. acs.org

Another established route involves the synthesis of morpholine-2,5-diones from amino acid precursors. acs.org In this approach, a derivative like N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride can be hydrolyzed and subsequently reacted with an α-haloacetyl halide. The resulting intermediate is then induced to cyclize, forming the dione (B5365651) ring system. A patent has described related structures such as N-(4-benzyl-3-oxothiomorpholin-5-carbonyl)-L-phenylalanine, directly linking the phenylalanine framework to a morpholine core, underscoring the utility of these synthons in creating complex heterocyclic molecules. google.com

Role in the Creation of Ursolic Acid Derivatives for Biological Probe Development

Ursolic acid, a naturally occurring pentacyclic triterpenoid, exhibits a wide range of biological activities, including anti-inflammatory and anti-cancer effects. researchgate.netmdpi.com To enhance its potency, improve its pharmacokinetic properties, or study its mechanism of action, researchers often modify its structure by attaching other molecules, including amino acids. frontiersin.org N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride is an ideal candidate for such modifications, enabling the creation of novel ursolic acid conjugates.

The derivatization can be achieved by forming an ester or amide linkage between the amino acid derivative and the ursolic acid scaffold. For example, the carboxylic acid at the C-28 position of ursolic acid can be coupled with the deprotected amine of the phenylalanine derivative, or the hydroxyl group at C-3 of ursolic acid can be esterified with the carboxyl group of the amino acid. researchgate.net

The resulting ursolic acid-phenylalanine conjugate can be further elaborated into a biological probe. Biological probes are essential tools for visualizing and tracking molecules within biological systems. By replacing the N-benzyl group with a fluorescent tag (a fluorophore) or a group suitable for click chemistry (like an alkyne or azide), the ursolic acid conjugate can be transformed into a probe. This allows researchers to monitor the distribution of the ursolic acid derivative in cells, identify its binding partners, and elucidate its biological targets, providing critical insights into its therapeutic action.

Utilization in Asymmetric Reactions for Enantioselective Product Formation

The primary value of N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride in organic synthesis lies in its function as a chiral auxiliary. chemimpex.comchemimpex.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and recovered.

The L-phenylalanine core of the molecule provides a well-defined three-dimensional environment. The bulky benzyl and phenyl groups effectively shield one face of the molecule, forcing incoming reagents to attack from the less hindered face. This steric control leads to the formation of one enantiomer of the product in excess over the other, a process known as enantioselective synthesis.

This principle has been applied in various asymmetric transformations, including alkylations and carbon-carbon bond-forming reactions. For example, bislactim ethers derived from phenylalanine have been used as chiral templates for the asymmetric synthesis of other α-amino acid benzyl esters. researchgate.net Similarly, N-acryloyl derivatives of phenylalanine methyl ester have been employed in asymmetric Diels-Alder reactions, where the chiral amino acid directs the stereoselective formation of the cyclic product. unirioja.es The predictable stereocontrol offered by such phenylalanine derivatives is crucial for the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer possesses the desired therapeutic activity. chemimpex.comnih.gov

Table 1: Research Findings on Phenylalanine Derivatives in Asymmetric Synthesis

| Research Area | Key Finding | Reaction Type | Reference |

|---|---|---|---|

| Chiral Auxiliary Use | The compound acts as a chiral auxiliary, enabling the production of enantiomerically pure compounds essential for drug development. | General Asymmetric Synthesis | chemimpex.com |

| Diels-Alder Reactions | N-acryloyl-L-phenylalanine methyl ester was used as a chiral dienophile to control stereoselectivity. | Cycloaddition | unirioja.es |

| Amino Acid Synthesis | A bislactim ether of cyclo(-L-Val-Gly-) was alkylated to produce D-phenylalanine benzyl ester with high enantiomeric excess. | Asymmetric Alkylation | researchgate.net |

| Phase Transfer Catalysis | Cinchona alkaloid-based catalysts were used for the asymmetric α-alkylation of a glycine (B1666218) Schiff base to produce unnatural phenylalanine derivatives. | Phase Transfer Alkylation | nih.gov |

Development of Novel Organocatalysts and Ligands Incorporating the Chiral Phenylalanine Scaffold

Beyond its role as a transient chiral auxiliary, the N-Benzyl-N-methyl-L-phenylalanine scaffold is being integrated into the permanent structure of novel organocatalysts and ligands. Organocatalysts are small, metal-free organic molecules that can accelerate chemical reactions, often with high stereoselectivity.

The chiral environment provided by the phenylalanine framework is a valuable feature in catalyst design. Researchers have developed C2-symmetric catalysts derived from N,N-dimethylphenylalanine for use in Michael additions. mdpi.com In these systems, two phenylalanine units are linked together, creating a well-defined chiral pocket that binds the substrates and facilitates the stereoselective reaction.

In other work, dipeptides incorporating phenylalanine and proline have been shown to be effective organocatalysts for asymmetric aldol (B89426) reactions. rsc.org For example, novel urea-based organocatalysts containing a prolinamide and a phenylalanine-derived spacer have afforded excellent yields and selectivities in reactions between ketones and aldehydes. researchgate.net The N-H groups of the urea (B33335) moiety and the chiral backbone of the amino acids work in concert to activate the substrates through hydrogen bonding and guide the stereochemical outcome. The N-methyl and N-benzyl groups on the title compound offer additional points for synthetic modification, allowing for the fine-tuning of the catalyst's steric and electronic properties to optimize its performance for specific reactions.

Table 2: Examples of Organocatalysts Developed from Phenylalanine Scaffolds

| Catalyst Type | Description | Application | Reference |

|---|---|---|---|

| C2-Symmetric Amides | Catalysts prepared from N,N-dimethylphenylalanine and a diamine linker. | Michael Addition | mdpi.com |

| Dipeptide Analogues | Novel ureas based on prolinamide and a chiral diamine spacer from phenylalanine. | Aldol Reaction | researchgate.net |

| Reduced Dipeptides | A reduced dipeptide derived from L-proline and L-phenylalanine. | Michael Addition | rsc.org |

Advanced Analytical Methodologies for Quality Control and Characterization in Academic Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in academic research for assessing the chemical purity of synthetic compounds like Bzl,ME-L-phe-ome hcl. It is also instrumental in the isolation and purification of target molecules from complex reaction mixtures.

In the context of N-alkylated and N-methylated phenylalanine esters, reversed-phase HPLC is commonly employed. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The purity of the compound is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. For N-benzyl-L-phenylalanine methyl ester hydrochloride, purities of ≥99% are often reported, as determined by HPLC. clockss.org

The development of a robust HPLC method involves optimizing several parameters to achieve a good separation of the main compound from any impurities, starting materials, or byproducts. These parameters include the mobile phase composition, flow rate, and column temperature. For instance, a method for analyzing related phenylalanine derivatives might use a gradient elution, where the proportion of the organic solvent is increased over time to elute more strongly retained compounds.

Table 1: Illustrative HPLC Parameters for Purity Assessment of Phenylalanine Derivatives

| Parameter | Condition |

| Column | C18 (Octadecyl-silica), 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or 254 nm |

| Temperature | 25 °C |

This table represents typical starting conditions for method development for compounds structurally similar to this compound.

Chiral HPLC for Enantiomeric Excess Determination

For chiral molecules like this compound, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. Racemization, the formation of an equal mixture of both enantiomers, can occur during synthesis, particularly under harsh reaction conditions. nih.govsigmaaldrich.com Chiral HPLC is the gold standard for this analysis.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of N-protected amino acid esters. nih.govwaters.com For instance, a Daicel Chiralcel OD-H column can be used to separate the enantiomers of related phenylalanine derivatives. waters.com

The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, is critical for achieving good resolution. In a study on the chiral separation of D- and L-phenylalanine methyl esters, a method using Ultra Performance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography, with a CHIRALPAK ID column provided excellent resolution and high throughput. chimia.chuea.ac.uk This method was capable of detecting down to 0.01% of the undesired enantiomer. uea.ac.uk

Table 2: Example Chiral HPLC Conditions for Enantiomeric Excess (ee) Determination of Phenylalanine Esters

| Parameter | Condition 1 (Normal Phase) | Condition 2 (UPC²) |

| Column | Daicel Chiralcel OD-H, 5 µm, 4.6 x 250 mm | CHIRALPAK ID, 3 µm, 4.6 x 100 mm |

| Mobile Phase | n-Hexane / 2-Propanol (95:5 v/v) | CO₂ / Methanol with 0.1% NH₄OH (90:10) |

| Flow Rate | 0.5 mL/min | 1.5 mL/min |

| Detection | UV at 254 nm | UV at 210 nm |

| Temperature | 25 °C | 40 °C |

These conditions are illustrative and based on methods developed for closely related phenylalanine derivatives. waters.comchimia.chuea.ac.uk

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique widely used in academic research for qualitatively monitoring the progress of chemical reactions. researchgate.netresearchgate.net In the synthesis of this compound, which can be prepared through reductive amination of L-phenylalanine methyl ester with benzaldehyde (B42025) followed by N-methylation, TLC is invaluable. researchgate.netorgsyn.org

Researchers can spot the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) at different time points and elute it with an appropriate solvent system (mobile phase). By comparing the spots of the reaction mixture with those of the starting materials, the consumption of reactants and the formation of the product can be visualized under UV light or after staining. For example, in the synthesis of N-benzyl phenylalanine derivatives, a mobile phase of ethyl acetate (B1210297) and hexane is often used. researchgate.net The disappearance of the starting amine and the appearance of a new spot with a different retention factor (Rf) indicate the progression of the reaction. researchgate.net

TLC is also used to screen for optimal reaction conditions, such as the best solvent, temperature, or catalyst, by running multiple small-scale reactions in parallel and analyzing the outcomes quickly. researchgate.net

Table 3: Typical TLC Systems for Monitoring Synthesis of N-Alkylated Phenylalanine Derivatives

| Reaction Stage | Stationary Phase | Mobile Phase System (v/v) | Visualization |

| Reductive Amination | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (1:4) | UV (254 nm), Ninhydrin stain |

| Peptide Coupling | Silica Gel 60 F₂₅₄ | Dichloromethane / Methanol (95:5) | UV (254 nm), Potassium Permanganate stain |

| N-Alkylation | Silica Gel 60 F₂₅₄ | Toluene / Diethyl Ether (1:1) | UV (254 nm), Iodine vapor |

The choice of mobile phase depends on the polarity of the specific reactants and products.

Quantitative Analysis Techniques in Research Product Yield Determination

Accurately determining the yield of a synthesized product is fundamental in chemical research. While HPLC with a calibration curve can be used for quantification, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct method for determining purity and yield without the need for an identical reference standard of the analyte. nih.gov

In qNMR, a known amount of an internal standard with a well-defined chemical structure and purity is added to a precisely weighed sample of the crude product. nih.gov The yield of the desired product, such as this compound, can be calculated by comparing the integral of a specific, non-overlapping proton signal from the product with the integral of a known signal from the internal standard. 1,3,5-Trimethoxybenzene is a commonly used internal standard due to its simple ¹H NMR spectrum, which shows a sharp singlet. nih.gov

For instance, in the synthesis of a derivative of L-phenylalanine methyl ester, quantitative ¹H NMR analysis showed the product to be of >99% purity. This technique is particularly valuable in academic research where novel compounds are synthesized, and certified reference materials may not be available. The accuracy of qNMR is highly dependent on factors such as the choice of a suitable internal standard, accurate weighing, and ensuring a sufficient relaxation delay during the NMR experiment to allow for complete magnetization recovery of all relevant nuclei. nih.gov

Table 4: Example of Data for Yield Determination by Quantitative ¹H NMR (qNMR)

| Parameter | Value / Description |

| Analyte | Crude N-Benzyl-N-methyl-L-phenylalanine methyl ester |

| Internal Standard | 1,3,5-Trimethoxybenzene (99.7% purity) |

| Analyte Signal (Integral) | Singlet from -OCH₃ group (e.g., at δ 3.7 ppm, integral value normalized to 3H) |

| Standard Signal (Integral) | Singlet from aromatic protons (e.g., at δ 6.1 ppm, integral value normalized to 3H) |

| Relaxation Delay (D1) | 30 seconds |

| Calculation Principle | Yield (%) is calculated based on the molar ratio derived from the integral values, sample and standard weights, and their respective molecular weights and purities. |

This table illustrates the principles of a qNMR experiment for yield determination. nih.gov

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride |

| C18 | Octadecyl-silica |

| TFA | Trifluoroacetic acid |

| CSP | Chiral Stationary Phase |

| UPC² | Ultra Performance Convergence Chromatography |

| TLC | Thin-Layer Chromatography |

| Rf | Retention factor |

| qNMR | Quantitative Nuclear Magnetic Resonance |

| 1,3,5-Trimethoxybenzene | 1,3,5-Trimethoxybenzene |

| N-benzyl-L-phenylalanine methyl ester hydrochloride | N-benzyl-L-phenylalanine methyl ester hydrochloride |

| L-phenylalanine methyl ester | L-phenylalanine methyl ester |

| Benzaldehyde | Benzaldehyde |

| Acetonitrile | Acetonitrile |

| Methanol | Methanol |

| Hexane | Hexane |

| 2-Propanol | 2-Propanol |

| Ethyl acetate | Ethyl acetate |

| Diethyl ether | Diethyl ether |

| Toluene | Toluene |

| Dichloromethane | Dichloromethane |

| Ninhydrin | Ninhydrin |

| Potassium Permanganate | Potassium Permanganate |

| Iodine | Iodine |

Future Research Directions and Emerging Innovations for N Benzyl N Methyl L Phenylalanine Methyl Ester Hydrochloride

Design and Synthesis of Advanced N-Benzyl-N-methyl-L-phenylalanine Methyl Ester Hydrochloride Derivatives for Novel Research Applications

The core structure of N-Benzyl-N-methyl-L-phenylalanine methyl ester hydrochloride offers multiple points for modification, enabling the design of advanced derivatives for new scientific applications. Research efforts are centered on synthesizing molecules with enhanced biological activity, improved pharmacokinetic properties, and novel functionalities. This compound is a valuable chiral building block for creating molecules with specific stereochemistry, which is often crucial for biological efficacy. chemimpex.com

Key strategies for derivatization include:

Modification of the Phenyl Ring: Introducing substituents onto the phenyl ring of the phenylalanine residue can significantly alter the molecule's steric and electronic properties. For example, the synthesis of derivatives like Boc-N-methyl-4-chloro-L-phenylalanine highlights how halogenation can be used to create building blocks for bioactive peptides and enzyme inhibitors. chemimpex.com

Alteration of the N-Alkyl Group: Replacing the N-benzyl group with other alkyl or aryl moieties can modulate the compound's lipophilicity and binding interactions with biological targets.

Incorporation into Peptides and Peptoids: The primary application of this compound is as a building block in peptide synthesis. chemimpex.comchemimpex.com Incorporating N-methylated amino acids like this one into peptide chains is a known strategy to increase resistance to enzymatic degradation, thereby enhancing in vivo half-life. peptide.com This modification can also improve membrane permeability and influence peptide conformation, which can convert a receptor agonist into an antagonist. peptide.com

Development of Bioactive Conjugates: The compound can be conjugated to other molecular scaffolds, such as natural products or heterocyclic systems, to create hybrid molecules with novel therapeutic potential. For instance, amino acid derivatives have been successfully coupled with ursolic acid and nicotinic acid hydrazides to produce compounds with anticancer and antimicrobial activities, respectively. mdpi.com

These synthetic strategies are aimed at developing derivatives for a range of applications, as detailed in the table below.

Table 1: Examples of Advanced Derivatives and Their Research Applications

| Derivative Class | Modification Example | Potential Research Application | Reference(s) |

|---|---|---|---|

| Ring-Substituted Analogs | Introduction of a chloro group on the phenyl ring. | Building blocks for targeted enzyme inhibitors and bioactive peptides. | chemimpex.com |

| N-Methylated Peptides | Incorporation into a peptide sequence. | Creating peptides with enhanced enzymatic stability and improved oral bioavailability; development of blood-brain barrier shuttles. | peptide.comnih.gov |

| Enzyme Inhibitors | Design of epoxyalkyl derivatives. | Irreversible inactivation of serine proteases for mechanistic studies. | nih.gov |